molecular formula C4H5N3O2 B083526 6-amino-5H-pyrimidine-2,4-dione CAS No. 14436-34-1

6-amino-5H-pyrimidine-2,4-dione

Cat. No.: B083526
CAS No.: 14436-34-1
M. Wt: 127.1 g/mol
InChI Key: BLOCGUWRFAOSFW-UHFFFAOYSA-N
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Description

6-amino-5H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and an amino group at position 6. It is a significant compound in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines. The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) can yield pyrimidinedione derivatives . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-5H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.

    Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidinedione derivatives with additional functional groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

6-amino-5H-pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

6-amino-5H-pyrimidine-2,4-dione can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar pyrimidine core but differ in their substitution patterns and biological activities. The unique structure of this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

Properties

IUPAC Name

6-amino-5H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOCGUWRFAOSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162686
Record name Hydrouracil, 6-imino- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14436-34-1
Record name 6-Amino-2,4(3H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14436-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrouracil, 6-imino- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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